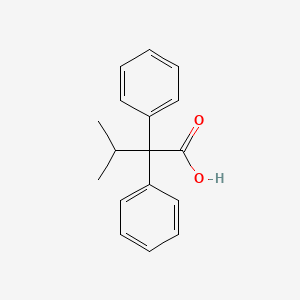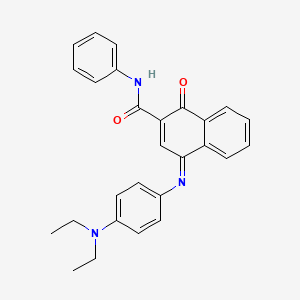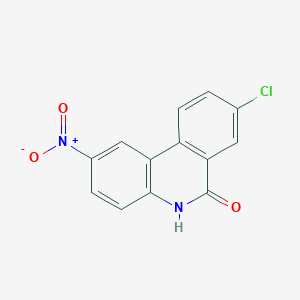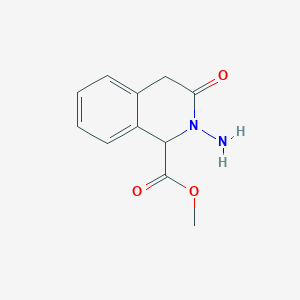
1-(1-Methyl-2,2-diphenylcyclopropyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methyl-2,2-diphenylcyclopropyl)ethanone is an organic compound with the molecular formula C18H18O It is a cyclopropyl ketone derivative characterized by the presence of a cyclopropyl ring substituted with a methyl group and two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-2,2-diphenylcyclopropyl)ethanone typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 1,1-diphenylethylene with diazomethane to form the cyclopropane ring. The resulting cyclopropane intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cyclopropanation step and efficient separation techniques to isolate the desired product. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products.
化学反应分析
Types of Reactions
1-(1-Methyl-2,2-diphenylcyclopropyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(1-Methyl-2,2-diphenylcyclopropyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1-Methyl-2,2-diphenylcyclopropyl)ethanone involves its interaction with specific molecular targets. The compound’s cyclopropyl ring and carbonyl group play crucial roles in its reactivity and binding affinity. It may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(1-Methyl-2-phenylcyclopropyl)ethanone: Lacks one phenyl group compared to 1-(1-Methyl-2,2-diphenylcyclopropyl)ethanone.
1-(1-Methylcyclopropyl)ethanone: Lacks both phenyl groups.
1-(2,2-Diphenylcyclopropyl)ethanone: Lacks the methyl group on the cyclopropyl ring.
Uniqueness
This compound is unique due to the presence of both a methyl group and two phenyl groups on the cyclopropyl ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
27067-38-5 |
|---|---|
分子式 |
C18H18O |
分子量 |
250.3 g/mol |
IUPAC 名称 |
1-(1-methyl-2,2-diphenylcyclopropyl)ethanone |
InChI |
InChI=1S/C18H18O/c1-14(19)17(2)13-18(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3 |
InChI 键 |
VTFOQHQLFOFXQL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one)](/img/structure/B13996634.png)
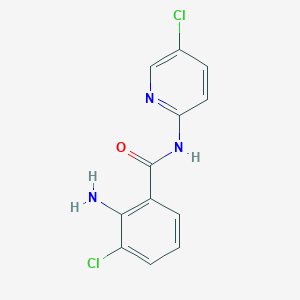
![3-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13996643.png)
![3-Chloro-N-{[(4-chlorophenyl)sulfanyl]methyl}aniline](/img/structure/B13996652.png)
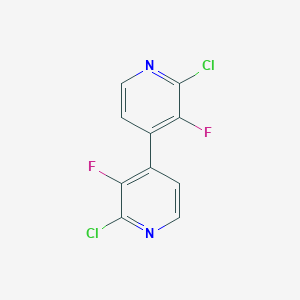
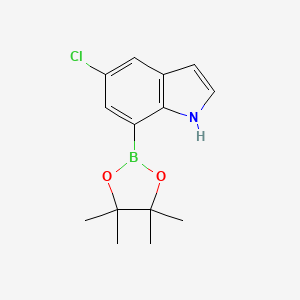
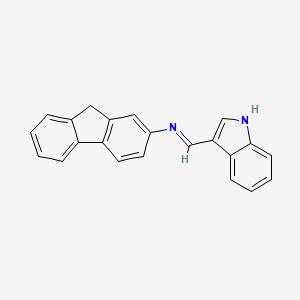
![4-[(Azetidin-1-yl)methyl]piperidin-4-ol](/img/structure/B13996659.png)

![7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane](/img/structure/B13996665.png)
